
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a but-2-yn-1-yl group and a methyl group, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentanone derivatives followed by the introduction of the but-2-yn-1-yl group. One common method involves the reaction of 3-methylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(But-2-yn-1-yl)-3-methylcyclopentane-1-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
1-but-2-ynyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h9-10H,5-8H2,1-2H3 |
InChIキー |
CZDCEHXOXKDAAG-UHFFFAOYSA-N |
正規SMILES |
CC#CCC1(CCC(C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


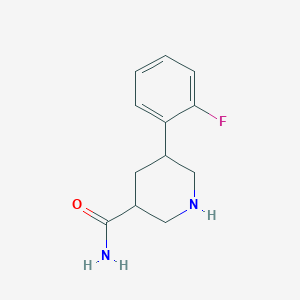
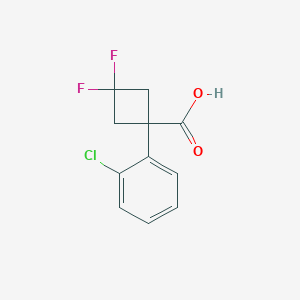
![3-[(2-Bromocycloheptyl)oxy]oxetane](/img/structure/B13313296.png)


![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one](/img/structure/B13313334.png)
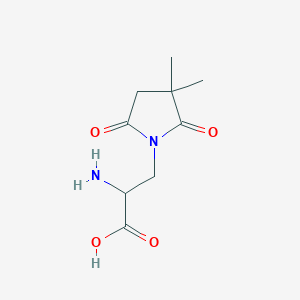
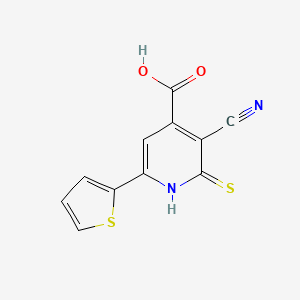
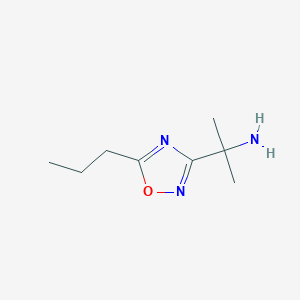
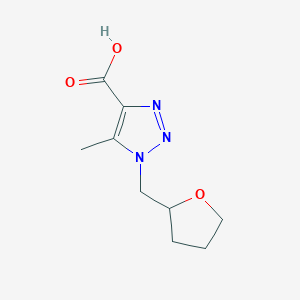
![1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13313362.png)
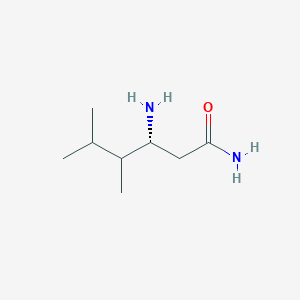
![4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
